N'-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a quinoline moiety, which is known for its diverse biological activities, and a tribromophenoxy group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves the condensation of 2-chloro-3-formylquinoline with 2-(2,4,6-tribromophenoxy)acetohydrazide. This reaction is often carried out under ultrasonic irradiation to enhance the reaction rate and yield . The reaction conditions include the use of hydrazine hydrate as a reagent and an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in oxidative stress pathways, contributing to its antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides: These compounds share a similar quinoline moiety but differ in the substituents attached to the hydrazide group.
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide: These compounds feature an indole moiety instead of a quinoline ring.
Uniqueness
N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to the presence of the tribromophenoxy group, which imparts distinct chemical properties and potential biological activities. This compound’s combination of a quinoline moiety with a tribromophenoxy group makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br3ClN3O2/c19-12-6-13(20)17(14(21)7-12)27-9-16(26)25-23-8-11-5-10-3-1-2-4-15(10)24-18(11)22/h1-8H,9H2,(H,25,26)/b23-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNNJRPPWDHJAO-LIMNOBDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br3ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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